molecular formula C12H8Se3 B8473811 2,5-di(selenophen-2-yl)selenophene CAS No. 67308-30-9

2,5-di(selenophen-2-yl)selenophene

Cat. No.: B8473811
CAS No.: 67308-30-9
M. Wt: 389.1 g/mol
InChI Key: GXFXPQDUKFAMCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2’:5’,2’'-Terselenophene is a selenium-containing heterocyclic compound. It is part of the selenophene family, which is known for its unique properties and potential applications in various fields, including organic electronics and medicinal chemistry. The presence of selenium atoms in its structure imparts distinct electronic and chemical characteristics, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’:5’,2’'-Terselenophene typically involves the cyclization of appropriate precursors. One common method is the [2+2+1] cyclization of terminal alkynes with elemental selenium . This reaction is known for its high atom- and step-economy, excellent regioselectivity, and good functional group tolerance.

Industrial Production Methods: While specific industrial production methods for 2,2’:5’,2’'-Terselenophene are not extensively documented, the general approach involves the use of scalable cyclization reactions. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process suitable for larger-scale production.

Chemical Reactions Analysis

Types of Reactions: 2,2’:5’,2’'-Terselenophene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form selenoxides or selenones.

    Reduction: Reduction reactions can convert selenophene derivatives to selenides.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, organolithium, and Grignard reagents are employed under controlled conditions.

Major Products: The reactions typically yield a range of products, including selenoxides, selenones, selenides, and various substituted selenophenes, depending on the reaction conditions and reagents used.

Scientific Research Applications

2,2’:5’,2’'-Terselenophene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’:5’,2’'-Terselenophene involves its interaction with various molecular targets and pathways. The selenium atoms in the compound can participate in redox reactions, influencing cellular oxidative stress levels. This redox activity is crucial for its biological effects, including its antioxidant and anticancer properties .

Comparison with Similar Compounds

Uniqueness: 2,2’:5’,2’'-Terselenophene stands out due to its selenium content, which imparts unique redox properties and biological activities

Properties

CAS No.

67308-30-9

Molecular Formula

C12H8Se3

Molecular Weight

389.1 g/mol

IUPAC Name

2,5-di(selenophen-2-yl)selenophene

InChI

InChI=1S/C12H8Se3/c1-3-9(13-7-1)11-5-6-12(15-11)10-4-2-8-14-10/h1-8H

InChI Key

GXFXPQDUKFAMCP-UHFFFAOYSA-N

Canonical SMILES

C1=C[Se]C(=C1)C2=CC=C([Se]2)C3=CC=C[Se]3

Origin of Product

United States

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